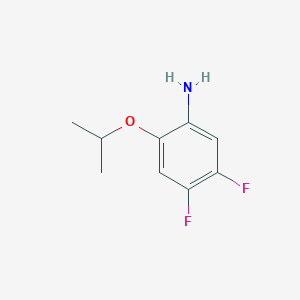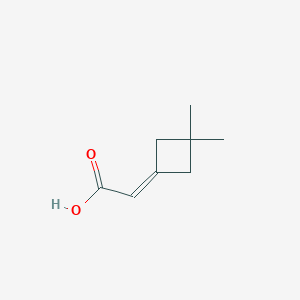
Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid: is a complex organic compound with a specific stereochemistry It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features various functional groups, including a tert-butoxycarbonyl (Boc) protecting group, an ethoxy group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The ethoxy and methoxy groups are introduced through substitution reactions on the aromatic ring.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom during subsequent synthetic steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the functional groups or the pyrrolidine ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features might be relevant for the design of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid lies in its specific combination of functional groups and stereochemistry. This combination can impart distinct physical, chemical, and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
(3S,4R)-4-(3-ethoxy-4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-6-25-16-9-12(7-8-15(16)24-5)13-10-20(11-14(13)17(21)22)18(23)26-19(2,3)4/h7-9,13-14H,6,10-11H2,1-5H3,(H,21,22)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEXLWOMOMXLOE-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8060468.png)
![2-[4-acetamido-1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8060474.png)










